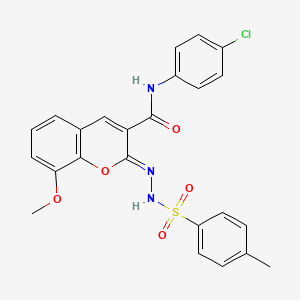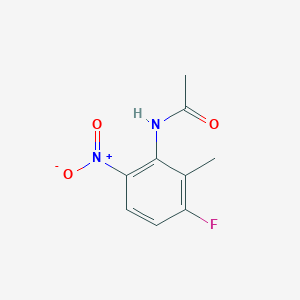
Methyl 2-(((4-bromophenyl)sulfonyl)oxy)-5-iodobenzenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(((4-bromophenyl)sulfonyl)oxy)-5-iodobenzenecarboxylate is an organic compound characterized by its complex structure, which includes bromine, iodine, and sulfonyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(((4-bromophenyl)sulfonyl)oxy)-5-iodobenzenecarboxylate typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromophenol and 5-iodosalicylic acid.
Formation of Intermediate: The first step involves the sulfonylation of 4-bromophenol using a sulfonyl chloride reagent under basic conditions to form 4-bromophenyl sulfonate.
Esterification: The intermediate is then esterified with methanol in the presence of an acid catalyst to form the methyl ester.
Coupling Reaction: Finally, the iodination of the ester is carried out using iodine and a suitable oxidizing agent to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential for efficient large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(((4-bromophenyl)sulfonyl)oxy)-5-iodobenzenecarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can be reduced to a sulfide or oxidized to a sulfone.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or DMF.
Major Products
Substitution: Products with new functional groups replacing bromine or iodine.
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Coupling: Biaryl compounds.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, Methyl 2-(((4-bromophenyl)sulfonyl)oxy)-5-iodobenzenecarboxylate serves as a versatile intermediate for constructing complex molecules. Its ability to undergo various coupling reactions makes it valuable for synthesizing pharmaceuticals and agrochemicals.
Biology and Medicine
The compound’s derivatives may exhibit biological activity, making it a candidate for drug development. Its structural motifs are often found in molecules with anti-inflammatory, anticancer, or antimicrobial properties.
Industry
In materials science, the compound can be used to synthesize polymers and advanced materials with specific properties, such as enhanced thermal stability or conductivity.
Mecanismo De Acción
The mechanism by which Methyl 2-(((4-bromophenyl)sulfonyl)oxy)-5-iodobenzenecarboxylate exerts its effects depends on its application. In coupling reactions, the palladium catalyst facilitates the formation of new carbon-carbon bonds through oxidative addition, transmetalation, and reductive elimination steps. In biological systems, its derivatives may interact with specific enzymes or receptors, modulating biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-(((4-chlorophenyl)sulfonyl)oxy)-5-iodobenzenecarboxylate
- Methyl 2-(((4-fluorophenyl)sulfonyl)oxy)-5-iodobenzenecarboxylate
- Methyl 2-(((4-methylphenyl)sulfonyl)oxy)-5-iodobenzenecarboxylate
Uniqueness
Methyl 2-(((4-bromophenyl)sulfonyl)oxy)-5-iodobenzenecarboxylate is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity patterns. The combination of these halogens with the sulfonyl group allows for a wide range of chemical transformations, making it a valuable building block in synthetic chemistry.
This detailed overview highlights the significance of this compound in various scientific and industrial applications
Propiedades
IUPAC Name |
methyl 2-(4-bromophenyl)sulfonyloxy-5-iodobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrIO5S/c1-20-14(17)12-8-10(16)4-7-13(12)21-22(18,19)11-5-2-9(15)3-6-11/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRVMUBREQLMKPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)I)OS(=O)(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrIO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide](/img/structure/B2525473.png)




![N-[2-(1H-imidazol-4-yl)ethyl]-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2525481.png)
![N-Methyl-N-[2-[(2-methyl-5,6,7,8-tetrahydroquinazolin-6-yl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2525483.png)

![2-Ethoxy-6-{[(3,4,5-trimethoxyphenyl)amino]methyl}phenol](/img/structure/B2525486.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2525491.png)
![3-[(3-Chlorophenoxy)methyl]benzohydrazide](/img/structure/B2525492.png)
![3-Chloro-6-[(2,4-dichlorophenyl)methyl]pyridazine](/img/structure/B2525493.png)

